molecular formula C13H22O5 B8567963 2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 32888-40-7

2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B8567963
CAS No.: 32888-40-7
M. Wt: 258.31 g/mol
InChI Key: BPORCGWJIUSERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]- is a useful research compound. Its molecular formula is C13H22O5 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

32888-40-7

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

1,3-bis(oxan-2-yloxy)propan-2-one

InChI

InChI=1S/C13H22O5/c14-11(9-17-12-5-1-3-7-15-12)10-18-13-6-2-4-8-16-13/h12-13H,1-10H2

InChI Key

BPORCGWJIUSERF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC(=O)COC2CCCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9 g of 2,5-dihydroxy-1,4-dioxane-2,5-dimethanol were introduced into 60 ml of dioxane and the suspension was taken to about 70° C. for 15 minutes, then taken to ambient temperature. Then, 20 ml of 3,4-dihydro-2H-pyran and 300 mg of monohydrated p-toluene sulfonic acid were added. The temperature was held at about 40° C. and then the reaction medium stood overnight at ambient temperature. It was then poured into a mixture of 300 ml of a saturated solution of sodium bicarbonate +10 ml of triethylamine and extraction was carried out 4 times with methylene chloride. The organic phase was washed with salt water and dried. After purification by passing through silica with ethyl cycloacetate/triethylamine: 8/2 as eluant, 17 g of the expected product (pale yellow syrup) were obtained.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrated p-toluene sulfonic acid
Quantity
300 mg
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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solvent
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solvent
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Synthesis routes and methods II

Procedure details

9.0 g of dihydroxyacetone dimer, 21.0 g of 3,4-dihydro-2H-pyran and a catalytic amount of p-toluenesulfonic acid were added to 70 ml of dichloromethane and stirred under ice-cooling for 3 hours. After the completion of the reaction, 150 ml of diethyl ether was added thereto. The mixture was then washed with a saturated aqueous solution of sodium hydrogencarbonate and dried over anhydrous magnesium sulfate. After distilling off the solvent, the oily residue thus obtained was subjected to chromatography wherein silica gel was employed as a carrier while hexane/ethyl acetate was employed as a mobile phase. Thus 16.5 g of 1,3-bis(2-tetrahydro-pyranyloxy)propan-2-one was obtained as a colorless viscous liquid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 236.3 g 3,4-dihydropyran and 90.1 g 1,3-dihydroxy-2-propanone, to which had been added 20 drops of concentrated hydrochloric acid, was heated to 85° C at which temperature, an exothermic reaction began. A cooling bath was applied to maintain the temperature in the range 85°-95° C during the next 15 minutes when heat was again applied to maintain the temperature at 85°-95° C for 2 hours. Excess dihydropyran was removed by warming under reduced pressure and the residue was dissolved in 600 ml of diethyl ether. The ether solution was washed (4 × 200 ml) with 5% aqueous sodium carbonate, then with water (3 × 300 ml) and dried over magnesium sulfate. The dried solution was distilled under reduced pressure to give 172.7 g of 1,3-bis(2-tetrahydropyranyloxy)-2-propanone, b.p. 90°-97°/2 × 10-4 mm.
Quantity
236.3 g
Type
reactant
Reaction Step One
Quantity
90.1 g
Type
reactant
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

9 g of 2,5-dihydroxy-1,4-dioxane-2,5-dimethanol is introduced into 60 ml of dioxane and the suspension is taken to about 70° C. for 15 minutes then returned to ambient temperature. 20 ml of 3,4-dihydro 2H-pyran and 300 mg of monohydrated paratoluene sulphonic acid are then added and the temperature is maintained at about 40° C. then the whole is left for 16 hours at ambient temperature. The reaction medium is poured into a mixture of 300 ml of saturated sodium bicarbonate solution +10 ml of triethylamine and extraction is carried out 4 times with methylene chloride. The organic phase is washed with salt water and dried. After purification by passage through silica, eluting with cyclohexane-ethyl acetate: 8-2 with 0.5% of triethylamine, 17 g of expected product (pale yellow syrup) is obtained.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrated paratoluene sulphonic acid
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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